4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide
Overview
Description
4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Bromide is a chemical compound with the molecular formula C43H18BrCl6N3O6 and a molecular weight of 965.24 g/mol . It is primarily used as a protecting reagent for primary alcohols in organic synthesis . This compound is classified as a dangerous good for transport and is intended for research use only .
Mechanism of Action
Target of Action
The primary target of 4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Bromide, also known as 2-[4-[bromo-bis[4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)phenyl]methyl]phenyl]-5,6-dichloroisoindole-1,3-dione, is primary alcohols . This compound is frequently used in the synthesis of branched ribonucleotides and nucleotide derivatives .
Mode of Action
4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Bromide acts as a protecting group for primary alcohols . It interacts with its targets by forming a protective layer around the primary alcohol group, preventing it from reacting with other substances during the synthesis process .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of branched ribonucleotides and nucleotide derivatives . By acting as a protecting group, it allows for the controlled addition of other functional groups to the molecule, thereby influencing the overall synthesis pathway .
Pharmacokinetics
As a reagent used in chemical synthesis, it is likely that its bioavailability and pharmacokinetic profile would depend on the specific conditions of the reaction and the nature of the final product .
Result of Action
The result of the action of 4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Bromide is the successful synthesis of branched ribonucleotides and nucleotide derivatives . By protecting the primary alcohol group, it allows for the controlled addition of other functional groups, leading to the formation of the desired final product .
Action Environment
The action, efficacy, and stability of 4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Bromide are influenced by various environmental factors, including the conditions of the reaction in which it is used . Factors such as temperature, pH, and the presence of other reagents can affect its ability to act as a protecting group .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Bromide involves the reaction of trityl chloride with 4,5-dichlorophthalimide in the presence of a base such as pyridine . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for 4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Bromide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Bromide primarily undergoes substitution reactions due to the presence of the bromide group . It can also participate in nucleophilic substitution reactions where the bromide is replaced by other nucleophiles.
Common Reagents and Conditions: Common reagents used in reactions with 4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Bromide include bases like pyridine and nucleophiles such as alcohols and amines . The reactions typically occur under reflux conditions to ensure complete conversion.
Major Products: The major products formed from reactions involving 4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Bromide are substituted trityl derivatives, where the bromide group is replaced by the nucleophile .
Scientific Research Applications
4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Bromide is widely used in scientific research, particularly in organic synthesis . Its primary application is as a protecting group for primary alcohols, which is crucial in the synthesis of complex organic molecules . This compound is also used in the synthesis of branched ribonucleotides and nucleotide derivatives .
Comparison with Similar Compounds
Similar Compounds:
- 4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Chloride
- 4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Iodide
- 4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Fluoride
Uniqueness: 4,4’,4’'-Tris(4,5-dichlorophthalimido)trityl Bromide is unique due to its specific use as a protecting reagent for primary alcohols . The presence of the bromide group makes it particularly reactive in nucleophilic substitution reactions, which is a distinct advantage over its chloride, iodide, and fluoride counterparts .
Properties
IUPAC Name |
2-[4-[bromo-bis[4-(5,6-dichloro-1,3-dioxoisoindol-2-yl)phenyl]methyl]phenyl]-5,6-dichloroisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H18BrCl6N3O6/c44-43(19-1-7-22(8-2-19)51-37(54)25-13-31(45)32(46)14-26(25)38(51)55,20-3-9-23(10-4-20)52-39(56)27-15-33(47)34(48)16-28(27)40(52)57)21-5-11-24(12-6-21)53-41(58)29-17-35(49)36(50)18-30(29)42(53)59/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYHNGHXQORJDGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)N3C(=O)C4=CC(=C(C=C4C3=O)Cl)Cl)(C5=CC=C(C=C5)N6C(=O)C7=CC(=C(C=C7C6=O)Cl)Cl)Br)N8C(=O)C9=CC(=C(C=C9C8=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H18BrCl6N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394398 | |
Record name | 2,2',2''-[(Bromomethanetriyl)tri(4,1-phenylene)]tris(5,6-dichloro-1H-isoindole-1,3(2H)-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
965.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91898-93-0 | |
Record name | 2,2',2''-[(Bromomethanetriyl)tri(4,1-phenylene)]tris(5,6-dichloro-1H-isoindole-1,3(2H)-dione) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80394398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide [Protecting Reagent for Primary Alcohol] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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